molecular formula C22H30N4O4 B1683006 Tentoxin CAS No. 28540-82-1

Tentoxin

Cat. No.: B1683006
CAS No.: 28540-82-1
M. Wt: 414.5 g/mol
InChI Key: SIIRBDOFKDACOK-LFXZBHHUSA-N
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Biochemical Analysis

Biochemical Properties

Tentoxin interacts with specific components of the cell machinery, demonstrating a very specific interaction with particular biochemical targets . This compound inhibits the F1-ATPase activity of chloroplasts , which is a crucial enzyme in the process of photosynthesis .

Cellular Effects

This compound selectively induces chlorosis in several germinating seedling plants . It interferes with the development of prolamellar bodies and lamellae, resulting in deformed plastids . This compound treatment also leads to an increase in starch content within the plastids .

Molecular Mechanism

This compound’s mechanism of action involves disruption of normal plastid development rather than direct interference with chlorophyll synthesis . This compound inhibits the F1-ATPase activity of chloroplasts . This inhibition disrupts the energy production in the plant cells, leading to the observed effects .

Temporal Effects in Laboratory Settings

This compound’s effects on chlorophyll synthesis and plastid structure have been studied over time in laboratory settings . The toxin interferes with the development of prolamellar bodies and lamellae, leading to deformed plastids .

Metabolic Pathways

This compound is involved in the metabolic pathways that disrupt normal plastid development . This compound’s biosynthesis involves a putative nonribosomal peptide synthetase (NRPS) gene and a cytochrome P450 gene .

Subcellular Localization

This compound’s effects are primarily observed in the chloroplasts of plant cells . This compound inhibits the F1-ATPase activity of chloroplasts, disrupting their normal function

Preparation Methods

Synthetic Routes and Reaction Conditions: Tentoxin can be synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the use of protecting groups to prevent unwanted reactions and the final cleavage of the peptide from the resin .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Alternaria alternata in controlled environments. The fungus is grown in phosphate-limited media, and the this compound is extracted from the mycelium using organic solvents . The protoplasts of Alternaria alternata can also be used for this compound production, with optimal conditions leading to high yields .

Chemical Reactions Analysis

Types of Reactions: Tentoxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions.

Major Products:

Comparison with Similar Compounds

    Cycloheximide: Another cyclic peptide produced by Streptomyces griseus, known for its inhibitory effects on protein synthesis.

    Bacitracin: A cyclic peptide antibiotic produced by Bacillus subtilis, used to inhibit bacterial cell wall synthesis.

Comparison:

Biological Activity

Tentoxin is a cyclic tetrapeptide produced by various species of the Alternaria fungus, particularly Alternaria alternata. This compound is primarily known for its phytotoxic effects, particularly its ability to inhibit ATP synthase activity in chloroplasts, which can lead to significant physiological alterations in sensitive plants. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structural characteristics, and implications for plant biology and agriculture.

Chemical Structure and Biosynthesis

This compound consists of four amino acid residues: glycine (Gly), alanine (Ala), leucine (Leu), and dehydrophenylalanine (DPhe). Notably, both Ala and DPhe are N-methylated. The biosynthesis of this compound involves nonribosomal peptide synthetases (NRPS) which are responsible for assembling the amino acids into the cyclic structure. Recent studies have identified key genes involved in this compound production, including the TES gene responsible for the synthesis of this compound in A. alternata .

This compound exerts its biological effects primarily through the inhibition of chloroplast F1-ATPase activity. This enzyme is crucial for ATP production during photosynthesis. Research has shown that this compound can inhibit ATP synthase at nanomolar to micromolar concentrations, affecting both the ADP release step and overall ATPase activity .

Inhibition and Stimulation Dynamics

  • Inhibition : At concentrations as low as 10 μM, this compound significantly reduces ATPase activity by approximately 32.6% compared to controls. The binding kinetics indicate a time constant for binding of about 52 seconds at this concentration .
  • Stimulation : Interestingly, at higher concentrations (20 μM), this compound can stimulate F1-ATPase activity to 140-190% of control levels, suggesting a complex role where it can both inhibit and stimulate enzyme activity depending on concentration .

Study on Chloroplast F1-ATPase

A detailed investigation into the binding sites of this compound on chloroplast F1-ATPase revealed that specific analogs could differentiate between inhibitory and activating effects on the enzyme. This study utilized molecular docking techniques to predict binding interactions, providing insights into how modifications to this compound could alter its biological activity .

Impact on Polyphenol Oxidase Activity

Research has also indicated that this compound stops the processing of polyphenol oxidase (PPO) into its active form in plants treated with this toxin, further demonstrating its broad impact on plant physiological processes .

Tables Summarizing Key Findings

Study Focus Key Findings
ATP Synthase InhibitionThis compound inhibits ATP synthase at nanomolar concentrations; significant reduction in ADP release.
Molecular DockingThis compound analogs can separate inhibitory and activating effects on chloroplast ATPase.
Biosynthesis GenesIdentification of TES and TES1 genes necessary for this compound production in A. alternata.
Polyphenol Oxidase ActivityThis compound inhibits processing of PPO in treated plants.

Properties

IUPAC Name

(3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12-/t15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIRBDOFKDACOK-LFXZBHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N(/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N1C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893264
Record name Tentoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28540-82-1
Record name Tentoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028540821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tentoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TENTOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW4EQ02E0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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